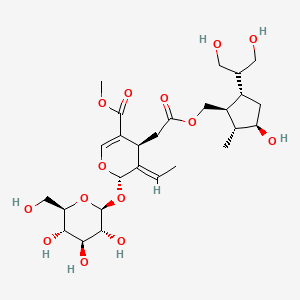
9-Hydroxyjasmesoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxyjasmesoside: is a naturally occurring secoiridoid glycoside found in the leaves of Jasminum mesnyi. This compound is known for its significant antioxidant properties and has been the subject of various scientific studies due to its potential health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 9-Hydroxyjasmesoside typically involves extraction from the leaves of Jasminum mesnyi. The leaves are first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 9-Hydroxyjasmesoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives of the compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Hydroxyjasmesoside is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds .
Biology: In biological research, this compound is investigated for its antioxidant activity, which can help in understanding its role in protecting cells from oxidative stress .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food and cosmetic products .
Mecanismo De Acción
The mechanism of action of 9-Hydroxyjasmesoside involves its ability to scavenge free radicals and reduce oxidative stress in cells. It interacts with various molecular targets, including reactive oxygen species (ROS), to neutralize their harmful effects. This compound also modulates signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
- Jasmoside
- Jasmesoside
- 9-Hydroxyjasmesosidic acid
- Jasminin 10-O-β-D-glucoside
- 2-Hydroxyjasminin
- Isojasminin
- 4-Hydroxyisojasminin
- Jasmosidic acid
Comparison: Compared to these similar compounds, 9-Hydroxyjasmesoside is unique due to its specific hydroxyl group at the 9th position, which contributes to its distinct antioxidant properties and biological activities .
Propiedades
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[[(1S,2R,3R,5R)-5-(1,3-dihydroxypropan-2-yl)-3-hydroxy-2-methylcyclopentyl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O14/c1-4-14-16(6-21(32)38-10-17-12(2)19(31)5-15(17)13(7-28)8-29)18(25(36)37-3)11-39-26(14)41-27-24(35)23(34)22(33)20(9-30)40-27/h4,11-13,15-17,19-20,22-24,26-31,33-35H,5-10H2,1-3H3/b14-4+/t12-,15+,16+,17-,19-,20-,22-,23+,24-,26+,27+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBPVGTFNEYQP-IELQCKPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(CC3C(CO)CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H](C[C@H]3C(CO)CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
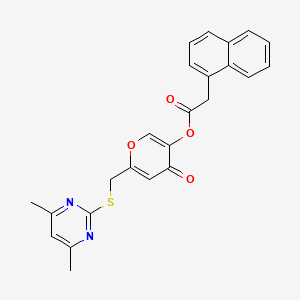
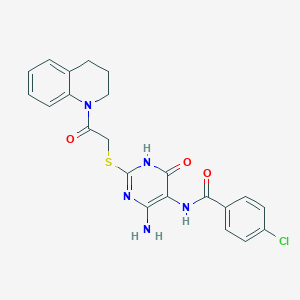
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974782.png)
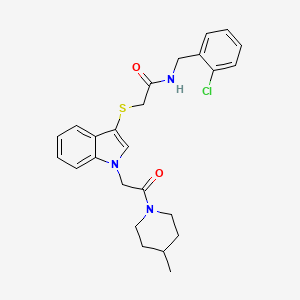
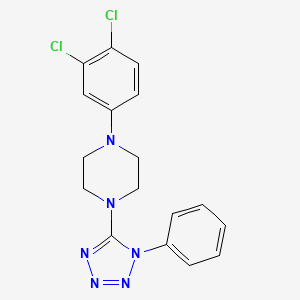
![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)
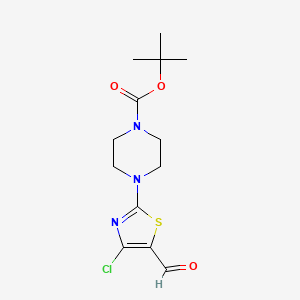
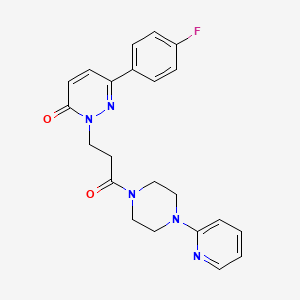
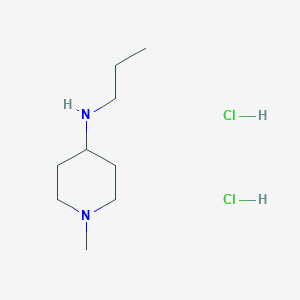
![7-[(2-fluorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2974791.png)
![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2974794.png)
![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)
![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)
